6-Desoxonaltrexone
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Overview
Description
6-Desoxonaltrexone is a derivative of naltrexone, a well-known opioid antagonist. This compound is part of the morphinan class of chemicals, which are structurally related to morphine. The removal of the 6-carbonyl group in this compound significantly influences its binding and efficacy at opioid receptors .
Preparation Methods
The synthesis of 6-desoxonaltrexone can be achieved through a two-step, one-pot process. This method involves the reduction of the 6-position of 4,5-epoxymorphinans. The process combines Wolff-Kishner reduction with an additional protonation step using methanesulfonic acid . This approach has been shown to improve the yield significantly compared to traditional methods .
Chemical Reactions Analysis
6-Desoxonaltrexone undergoes several types of chemical reactions, including:
Reduction: The Wolff-Kishner reduction is a key step in its synthesis, reducing the 6-ketone to a methylene group.
Protonation: An additional protonation step using methanesulfonic acid promotes re-cyclization of the intermediate.
Common reagents used in these reactions include hydride reagents for reduction and methanesulfonic acid for protonation . The major product formed from these reactions is this compound itself .
Scientific Research Applications
6-Desoxonaltrexone has several scientific research applications:
Pharmacology: It is used to study the binding and efficacy of opioid receptors, particularly the μ-opioid receptor.
Medicinal Chemistry: Researchers explore its potential as an alternative to traditional opioid antagonists with fewer side effects.
Molecular Docking Studies: It is employed in molecular docking studies to understand its interaction with opioid receptors.
Mechanism of Action
6-Desoxonaltrexone exerts its effects by binding to opioid receptors, particularly the μ-opioid receptor. The removal of the 6-carbonyl group enhances its binding affinity and agonist potency . This compound acts as an opioid antagonist, blocking the effects of opioid agonists and reducing their efficacy .
Comparison with Similar Compounds
6-Desoxonaltrexone is compared with other similar compounds such as naltrexone, nalbuphine, and hydromorphone. Unlike its 6-keto counterparts, this compound shows increased binding affinity and agonist potency at the μ-opioid receptor . This makes it a unique and valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H25NO3 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C20H25NO3/c22-14-6-5-13-10-15-20(23)7-1-2-16-19(20,17(13)18(14)24-16)8-9-21(15)11-12-3-4-12/h5-6,12,15-16,22-23H,1-4,7-11H2/t15-,16+,19-,20-/m1/s1 |
InChI Key |
XBPQMXFKKJADMC-WOUAJJJCSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@]34CCN([C@@H]([C@@]3(C1)O)CC5=C4C(=C(C=C5)O)O2)CC6CC6 |
Canonical SMILES |
C1CC2C34CCN(C(C3(C1)O)CC5=C4C(=C(C=C5)O)O2)CC6CC6 |
Origin of Product |
United States |
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